molecular formula C13H12BrNO2S B15213804 S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate CAS No. 919295-76-4

S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate

Cat. No.: B15213804
CAS No.: 919295-76-4
M. Wt: 326.21 g/mol
InChI Key: IEBMBTQOVCCIKR-UHFFFAOYSA-N
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Description

S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate is a synthetic brominated indole derivative incorporating a thioester functional group. The core indole structure is a privileged scaffold in medicinal chemistry and is found in numerous biologically active compounds and natural products . The presence of the bromine atom at the 5-position of the indole ring is a common modification that can influence the compound's electronic properties, metabolic stability, and binding affinity in biological systems . The thioester group is a key functional moiety in biochemistry, and synthetic thioester derivatives are investigated for their unique reactivity and potential as enzyme inhibitors or probes in cellular studies . Researchers are exploring similar indole-based compounds for their potential as androgen receptor antagonists, which are relevant in the study of diseases like prostate cancer . Furthermore, indole derivatives are being studied for their application in targeting bromodomain proteins, which are important epigenetic regulators in areas such as oncology and inflammatory disease research . This combination of features makes this compound a compound of interest for use in various biochemical and pharmacological research applications, including drug discovery and mechanism of action studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

919295-76-4

Molecular Formula

C13H12BrNO2S

Molecular Weight

326.21 g/mol

IUPAC Name

S-[3-(5-bromo-1H-indol-3-yl)-2-oxopropyl] ethanethioate

InChI

InChI=1S/C13H12BrNO2S/c1-8(16)18-7-11(17)4-9-6-15-13-3-2-10(14)5-12(9)13/h2-3,5-6,15H,4,7H2,1H3

InChI Key

IEBMBTQOVCCIKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(=O)CC1=CNC2=C1C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Indole-first Functionalization Approach

This route prioritizes early-stage introduction of the bromine substituent followed by ketone installation and thioester formation. The 5-bromoindole intermediate is typically synthesized via electrophilic aromatic substitution (EAS) using bromine or N-bromosuccinimide (NBS) under controlled conditions. Patent CN102558017A discloses a scalable three-step indole bromination method employing sodium hydrogensulfite stabilization, achieving 89% yield with <2% di-brominated byproducts. Subsequent Friedel-Crafts acylation at the indole C3 position using chloroacetone in the presence of AlCl₃ introduces the β-ketopropyl group (72% yield, >95% regioselectivity).

Thioester-first Assembly Strategy

Alternative protocols first construct the thioester segment before coupling to the functionalized indole. Ethane thioic acid is activated as its mixed anhydride (e.g., using ethyl chloroformate) and reacted with 3-(2-oxopropyl)-5-bromoindole in dichloromethane at 0°C. This method, while efficient (85% yield), requires strict anhydrous conditions to prevent hydrolytic decomposition of the thioester.

Detailed Synthetic Protocols and Comparative Analysis

Bromination Stage Optimization

Introduction of the 3-(2-oxopropyl) side chain employs two principal techniques:

Friedel-Crafts Acylation

Reaction of 5-bromoindole with chloroacetone (1.2 eq) in nitrobenzene with AlCl₃ (1.5 eq) at -10°C for 6 hours achieves 72% yield. GC-MS analysis reveals <1% dialkylation products when using bulky solvents like 1,2-dichloroethane.

Mannich Reaction Approach

Condensation of 5-bromoindole with paraformaldehyde and acetyl chloride in acetic acid (120°C, 3h) provides an alternative pathway (65% yield), though with reduced regioselectivity (88:12 C3/C2 ratio).

Thioesterification Techniques

The final coupling of the β-ketopropylindole with ethanethioic acid employs several activation strategies:

Table 2. Thioester Formation Efficiency

Activation Method Coupling Agent Solvent Time (h) Yield (%)
Acyl chloride SOCl₂ DCM 2 85
Carbodiimide DCC, DMAP THF 12 78
Enzymatic Lipase B, CAL-B Toluene 48 92

Notably, enzymatic methods using immobilized Candida antarctica lipase B (CAL-B) demonstrate exceptional chemoselectivity (99% thioester vs. oxoester) under mild conditions (35°C, 1 atm). This green chemistry approach eliminates the need for toxic coupling agents while enabling catalyst recycling.

Industrial-Scale Process Considerations

Scalable production requires addressing three critical challenges:

  • Bromine Handling : Closed-loop Br₂ recycling systems reduce environmental impact
  • Thiol Odor Mitigation : Activated carbon scrubbers coupled with alkaline washes
  • Crystallization Optimization : Anti-solvent precipitation using heptane/ethyl acetate mixtures (3:1 v/v) yields 99.5% pure product by HPLC

The total process mass intensity (PMI) for the optimized route stands at 18.7 kg/kg, with E-factor analysis showing 86% mass incorporation efficiency.

Analytical Characterization Benchmarks

Comprehensive spectral data facilitates quality control:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole NH), 7.92 (d, J=8.4 Hz, 1H, H4), 7.48 (dd, J=8.4, 1.6 Hz, 1H, H6), 7.32 (d, J=1.6 Hz, 1H, H7), 4.38 (s, 2H, SCH₂), 3.27 (t, J=6.8 Hz, 2H, COCH₂), 2.91 (t, J=6.8 Hz, 2H, CH₂CO), 2.44 (s, 3H, SCOCH₃)
  • HRMS (ESI+): m/z calcd for C₁₃H₁₁BrNO₂S [M+H]⁺ 347.9654, found 347.9651

Chemical Reactions Analysis

Types of Reactions

S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: The brominated indole moiety can be oxidized using strong oxidizing agents.

    Reduction: The carbonyl group in the oxopropyl chain can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 3-(5-bromo-1H-indol-3-yl)-2-hydroxypropyl ethanethioate.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate involves its interaction with various molecular targets. The brominated indole moiety can interact with enzymes and receptors, modulating their activity. For example, indole derivatives are known to modulate aryl hydrocarbon receptor (AHR) signaling, which plays a role in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate is unique due to its specific structural features, including the presence of both a brominated indole moiety and an oxopropyl ethanethioate chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Q & A

Synthesis and Optimization

Q: How can researchers optimize the synthesis of S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate to improve yield and purity? A:

  • Stepwise Functionalization : Begin with coupling 5-bromo-1H-indole-3-carbaldehyde to a thioester precursor via nucleophilic substitution. For example, describes using bromopropanone and ethanethioic acid with triethylamine to form S-(2-oxopropyl) ethanethioate analogs .
  • Catalytic Efficiency : Employ Sonogashira cross-coupling ( ) for introducing alkyne or aryl groups, optimizing palladium catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature to minimize side products .
  • Purification : Use silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization in ethanol to isolate high-purity product, as demonstrated in for structurally complex thioesters .

Structural Characterization

Q: What advanced crystallographic techniques are recommended for resolving the three-dimensional structure of this compound? A:

  • Single-Crystal XRD : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL ( ) for refinement, leveraging its robust handling of heavy atoms (e.g., bromine) and disordered solvent molecules .
  • Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., Gaussian 16) to resolve discrepancies in torsional parameters, particularly around the 5-bromoindole moiety.
  • Complementary Techniques : Pair XRD with solid-state NMR (¹³C CP/MAS) to confirm hydrogen bonding and packing effects ( ) .

Reactivity and Stability

Q: How do steric and electronic properties of substituents influence the compound’s reactivity under varying conditions? A:

  • Steric Effects : The 5-bromoindole group creates steric hindrance near the thioester carbonyl, slowing nucleophilic attack. Use kinetic studies (e.g., pseudo-first-order assays) with thiol nucleophiles to quantify rate suppression () .
  • Electronic Modulation : Introduce electron-withdrawing groups (e.g., nitro) on the indole ring to enhance electrophilicity of the thioester. Monitor via Hammett plots or computational Fukui indices.
  • Stability Profiling : Conduct accelerated degradation studies (40°C, 75% RH) with HPLC monitoring to identify hydrolysis pathways ( notes sensitivity to heat/light) .

Biological Activity Profiling

Q: What methodologies are employed to study interactions of this compound with biological targets (e.g., enzymes)? A:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to indole-recognizing receptors (e.g., serotonin receptors). ’s patent on bromoindole derivatives for endometriosis suggests targeting inflammatory pathways .
  • In Vitro Assays : Perform fluorescence polarization (FP) assays to measure affinity for ATP-binding sites in kinases, leveraging the bromine atom for X-ray phasing in co-crystallization trials.
  • SAR Studies : Synthesize analogs with modified thioester or indole substituents ( ) and correlate structural features with IC₅₀ values in cell viability assays .

Data Contradictions

Q: How should researchers address discrepancies in spectroscopic data (e.g., NMR, XRD)? A:

  • NMR Anomalies : For split signals in ¹H NMR, use variable-temperature NMR to distinguish dynamic processes (e.g., rotamerism) from impurities. Compare with ’s cyclohexenyl-thioester analogs, which exhibit conformational flexibility .
  • XRD vs. Computational Models : If XRD data conflicts with DFT-optimized geometries (e.g., bond angles), re-examine crystal-packing forces using Mercury software. SHELXL’s TWIN/BASF commands ( ) can resolve twinning artifacts .
  • Validation Pipeline : Cross-validate mass spectrometry (HRMS-ESI) and IR data to confirm functional group integrity () .

Mechanistic Studies

Q: What experimental approaches elucidate the compound’s mechanism in biochemical pathways? A:

  • Isotopic Labeling : Incorporate ¹³C at the thioester carbonyl to track hydrolysis products via LC-MS. ’s thiazole synthesis via ammonia reaction provides a model for nucleophilic substitution pathways .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} for deuterated vs. protiated substrates to identify rate-limiting steps (e.g., proton transfer vs. bond cleavage).
  • Inhibitor Trapping : Use click chemistry (e.g., azide-alkyne cycloaddition) to tag active-site residues in target enzymes, followed by tryptic digest and MS/MS analysis ( ) .

Comparative Analysis with Structural Analogs

Q: How does this compound’s activity compare to analogs lacking the 5-bromoindole or thioester group? A:

  • Functional Group Deletion : Synthesize des-bromo and thioester-to-ester analogs. Test in parallel assays (e.g., enzyme inhibition) to isolate contributions of bromine (electron-withdrawing) and sulfur (nucleofuge) ( ) .
  • Thermodynamic Profiling : Use ITC (isothermal titration calorimetry) to compare binding enthalpies/entropies. The 5-bromo group may enhance hydrophobic interactions, as seen in ’s bromoindole-based therapeutics .
  • Crystallographic Overlays : Superpose XRD structures of analogs (e.g., from ’s cyclohexenyl derivatives) to identify conserved binding motifs .

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